Petrosynol

Description

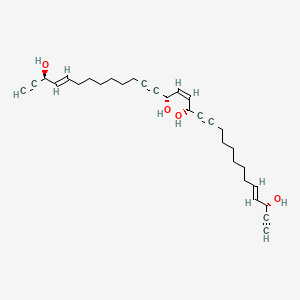

Structure

2D Structure

Properties

CAS No. |

111554-19-9 |

|---|---|

Molecular Formula |

C30H40O4 |

Molecular Weight |

464.6 g/mol |

IUPAC Name |

(3S,4E,14S,15Z,17R,26E,28S)-triaconta-4,15,26-trien-1,12,18,29-tetrayne-3,14,17,28-tetrol |

InChI |

InChI=1S/C30H40O4/c1-3-27(31)21-17-13-9-5-7-11-15-19-23-29(33)25-26-30(34)24-20-16-12-8-6-10-14-18-22-28(32)4-2/h1-2,17-18,21-22,25-34H,5-16H2/b21-17+,22-18+,26-25-/t27-,28-,29-,30+/m1/s1 |

InChI Key |

XSMIHZSZZNCCEL-QDAXDSGISA-N |

Isomeric SMILES |

C#C[C@@H](O)/C=C/CCCCCCC#C[C@H](O)/C=C\[C@H](O)C#CCCCCCC/C=C/[C@H](O)C#C |

Canonical SMILES |

C#CC(C=CCCCCCCC#CC(C=CC(C#CCCCCCCC=CC(C#C)O)O)O)O |

Origin of Product |

United States |

Historical Discovery and Isolation of Petrosynol

Initial Discovery and Elucidation of Petrosynol from Petrosia Species

The discovery of this compound, a C30 polyacetylene, marked a significant milestone in the field of marine natural products. This compound was first isolated from sponges of the genus Petrosia, which are known to inhabit the temperate marine environments of Japan. nih.gov Sponges of the genus Petrosia are recognized as a prolific source of chemically diverse and biologically active natural products, including polyacetylenes, sterols, meroterpenoids, and alkaloids. nih.govnih.gov Notably, the geographical location of these sponges appears to influence their metabolic profile, with polyacetylenes being the most predominant metabolites in Petrosia sponges found in temperate regions. nih.govresearchgate.net

The initial research that led to the identification of this compound also resulted in the isolation of a related compound, petrosynone. nih.gov The structural elucidation of this compound was a groundbreaking achievement at the time. Researchers successfully determined the stereochemistry of the hydroxymethine group by analyzing the Cotton effect of its benzylated derivatives. This comprehensive approach led to the first complete structural determination of a polyacetylene, including its stereochemistry. nih.gov

| Compound | Source Organism | Geographic Location | Key Structural Feature |

| This compound | Petrosia species | Temperate regions of Japan | C30 polyacetylene |

| Petrosynone | Petrosia species | Temperate regions of Japan | C30 polyacetylene |

Early Contributions to Polyacetylene Structure Determination

The determination of this compound's structure was a pivotal contribution to the broader understanding of polyacetylene chemistry. Polyacetylenes, or polyynes, are characterized by a rigid, rod-like architecture and an electron-rich series of acetylene units. researchgate.net While hundreds of these compounds have been discovered from both terrestrial plants and marine organisms, those from marine sources often exhibit unique features. researchgate.netresearchgate.net

The complete structural elucidation of this compound, including its stereochemistry, was a significant advancement. nih.gov This achievement provided a foundational framework for the characterization of other complex polyacetylenes. The methods employed in the study of this compound helped to establish protocols for determining the intricate three-dimensional arrangements of atoms in similar long-chain marine metabolites. The genus Petrosia has since yielded a significant number of polyacetylenes, with estimates suggesting that around 40% of all sponge-derived polyacetylenes have been isolated from this genus. researchgate.net

| Research Milestone | Compound of Focus | Significance |

| First complete structural elucidation of a polyacetylene (including stereochemistry) | This compound | Established a methodological precedent for future polyacetylene structure determination. |

| Identification of a major class of metabolites in temperate Petrosia sponges | Polyacetylenes (including this compound) | Highlighted the influence of geography on the chemical diversity of marine sponges. |

Evolution of Isolation Methodologies for Complex Marine Natural Products

The isolation of this compound and other marine natural products is a complex and challenging endeavor due to the intricate mixtures of compounds found in marine organisms. slideshare.netresearchgate.net Over the years, the methodologies for isolating these compounds have evolved significantly, moving from traditional techniques to more advanced and efficient methods.

The initial step in isolating compounds from marine invertebrates like sponges typically involves the collection and preservation of the biological material, with freeze-drying being a preferred method to maintain the integrity of the chemical constituents. researchgate.net This is followed by solvent extraction to obtain a crude extract containing a mixture of various organic molecules. researchgate.net

Early isolation and purification efforts relied heavily on various forms of chromatography. hilarispublisher.com Column chromatography, a technique that separates compounds based on their differential adsorption to a solid stationary phase, has been a cornerstone in the separation of marine natural products. hilarispublisher.comalfa-chemistry.com Thin-layer chromatography (TLC) has also been widely used for the rapid qualitative analysis and preliminary separation of extracts due to its simplicity and cost-effectiveness. hilarispublisher.comalfa-chemistry.com

As the field progressed, so did the sophistication of the isolation techniques. High-performance liquid chromatography (HPLC) emerged as a powerful tool, offering higher resolution and sensitivity for the separation and purification of complex mixtures. hilarispublisher.com More recently, other advanced chromatographic techniques have been applied to the isolation of marine natural products. Countercurrent chromatography (CCC), a form of liquid-liquid chromatography, has gained prominence as it avoids the complications associated with solid stationary phases, such as sample loss and deactivation. alfa-chemistry.com Solid-phase extraction (SPE) is another modern technique used for the efficient extraction and purification of natural products from complex samples. hilarispublisher.com These advancements in isolation technologies continue to facilitate the discovery and characterization of novel marine compounds like this compound.

| Isolation Technique | Principle of Separation | Application in Marine Natural Product Isolation |

| Column Chromatography | Differential adsorption and elution from a solid stationary phase. hilarispublisher.comalfa-chemistry.com | Fundamental preparative technique for purifying individual compounds from mixtures. alfa-chemistry.com |

| Thin-Layer Chromatography (TLC) | Differential partitioning between a stationary phase on a plate and a mobile liquid phase. hilarispublisher.comalfa-chemistry.com | Rapid, cost-effective qualitative analysis and preliminary separation. hilarispublisher.com |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation through a column packed with a stationary phase. hilarispublisher.com | High-resolution separation and quantification of compounds. hilarispublisher.com |

| Countercurrent Chromatography (CCC) | Partitioning between two immiscible liquid phases without a solid support. alfa-chemistry.com | Preparative-scale separation, especially for delicate compounds, minimizing sample loss. alfa-chemistry.com |

| Solid-Phase Extraction (SPE) | Selective retention of target compounds on a solid sorbent followed by elution. hilarispublisher.com | Efficient extraction and purification from complex biological samples. researchgate.nethilarispublisher.com |

Advanced Structural Characterization and Stereochemical Assignment

Application of High-Resolution Spectroscopic Techniques for Complete Structure Elucidation

High-resolution spectroscopic techniques are indispensable tools in the structural elucidation of complex natural products like Petrosynol. These methods provide detailed information about the connectivity of atoms, the presence of functional groups, and the spatial arrangement of the molecule.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY, COSY, HMBC) for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced two-dimensional (2D) techniques, plays a crucial role in determining the planar structure and relative stereochemistry of this compound. Techniques such as 1H and 13C-NMR are fundamental for identifying different types of protons and carbons and their chemical environments research-nexus.net.

1H-NMR and 13C-NMR: These provide initial information on the number and types of hydrogen and carbon atoms present, as well as insights into the functional groups and the degree of unsaturation research-nexus.netmdpi.com.

Correlation Spectroscopy (COSY): 1H-1H COSY experiments reveal scalar couplings between protons, indicating adjacent protons and establishing proton connectivity throughout the molecule's carbon skeleton jst.go.jpoup.comnih.gov.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons separated by two or three bonds. This is vital for establishing connectivity across heteroatoms or quaternary carbons and piecing together different structural fragments jst.go.jpoup.comnih.gov.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are spatially close, regardless of bond connectivity. This technique is particularly valuable for determining the relative stereochemistry of chiral centers and the geometry of double bonds nih.gov. For instance, NOE correlations have been used to indicate the Z configuration of a double bond in a related this compound derivative nih.gov.

Analysis of the 1H and 13C NMR data of this compound reveals characteristic signals for its polyacetylene framework, including signals for sp-hybridized carbons involved in triple bonds, sp2 carbons in double bonds, and sp3 carbons in the aliphatic chain and bearing hydroxyl groups mdpi.comnih.gov. Differences in chemical shifts observed between this compound and its isomer, isothis compound, particularly at specific carbon positions, can provide insights into relative configurations jst.go.jp.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), such as HR-FAB-MS or HRESIMS, is essential for accurately determining the molecular formula of this compound mdpi.comjst.go.jpnih.gov. The precise mass measurement provides the elemental composition, which is a fundamental piece of information for structural elucidation mdpi.comnih.gov.

Fragmentation analysis in mass spectrometry can offer further structural details by breaking the molecule into smaller, charged fragments and measuring their mass-to-charge ratios mdpi.com. The fragmentation pattern can help confirm the presence of specific substructures and their arrangement within the molecule mdpi.com. For example, EIMS fragmentation patterns have been used to determine the position of double bonds in related polyacetylenes mdpi.com. Tandem mass spectrometry (MS/MS) can provide even more detailed fragmentation data, aiding in the sequencing of the carbon chain and localization of functional groups mdpi.comresearchgate.net.

This compound has been reported to have a molecular formula of C30H40O4, as deduced by HR-FAB-MS or HRESIMS jst.go.jpnih.govnih.gov.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are crucial for determining the absolute configuration of chiral centers in this compound research-nexus.netnih.govslideshare.netmec.edu.in. Chiral molecules interact differently with left and right circularly polarized light, and this differential interaction can be measured to provide information about their stereochemistry slideshare.netmec.edu.in.

While this compound itself might not always show a strong CD curve, its derivatives, particularly benzoylated derivatives, can exhibit significant Cotton effects that are indicative of the absolute configuration of nearby chiral centers jst.go.jpnih.gov. The analysis of the CD spectra of these derivatives, often in conjunction with theoretical calculations, allows for the assignment of the absolute stereochemistry jst.go.jpnih.gov.

The absolute configurations of the chiral centers in this compound have been determined using methods like the analysis of electronic circular dichroism (ECD) spectra of benzoyl derivatives and the modified Mosher's method jst.go.jpnih.govresearchgate.net. This compound has been assigned the absolute configuration (3S, 14S, 17S, 28S) jst.go.jp.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in this compound. These techniques measure the vibrations of molecular bonds, which are characteristic of specific functional groups.

IR Spectroscopy: IR spectra of this compound typically show characteristic absorption bands for hydroxyl groups (O-H stretch), alkyne groups (C≡C stretch and terminal ≡C-H stretch), and alkene groups (C=C stretch) mdpi.comoup.comnih.govnih.gov. For example, IR absorptions around 3194-3425 cm⁻¹ indicate the presence of hydroxyl groups, while bands around 2150-2225 cm⁻¹ are indicative of alkyne moieties mdpi.comnih.govnih.gov. Terminal alkynes show a characteristic stretch around 3280-3300 cm⁻¹ oup.comnih.gov.

Raman Spectroscopy: Raman spectroscopy can also provide information about molecular vibrations, and it is particularly useful for detecting symmetrical vibrations that may be weak or absent in IR spectra, such as those of disubstituted triple bonds.

These spectroscopic methods confirm the presence of the key functional groups that define this compound as a polyacetylene alcohol.

Conformational Analysis via Experimental and Computational Approaches

Conformational analysis is important for understanding the three-dimensional structure of this compound and how its flexibility might influence its properties and interactions. Both experimental and computational methods can be employed for this purpose.

Experimental Methods: Techniques like NOESY NMR can provide experimental constraints on the conformation by revealing which protons are in close spatial proximity u-tokyo.ac.jp. Analysis of coupling constants from 1H NMR can also provide information about dihedral angles and thus preferred conformations.

Computational Methods: Computational approaches, such as molecular mechanics (MMFF94 force field) and density functional theory (DFT) calculations, can be used to predict the lowest-energy conformers of this compound jst.go.jp. These calculations can help to understand the flexibility of the long carbon chain and the relative orientations of the functional groups jst.go.jp. Computational methods are often used in conjunction with chiroptical spectroscopy to predict ECD spectra for different conformers and compare them with experimental data to confirm the absolute configuration jst.go.jp.

While specific detailed conformational analysis data for this compound in isolation were not extensively detailed in the search results, related polyacetylenes and isothis compound have been subjected to such studies, highlighting the relevance of these approaches jst.go.jpu-tokyo.ac.jp.

Challenges and Innovations in Complex Polyacetylene Structural Resolution

The structural elucidation of complex polyacetylenes like this compound presents several challenges. The presence of multiple alkyne and alkene bonds, along with chiral centers and long aliphatic chains, can lead to complex NMR spectra with overlapping signals. The inherent flexibility of the long carbon chain can also make the determination of relative stereochemistry challenging.

Innovations in spectroscopic techniques and analytical methods have been crucial in overcoming these challenges. The development of advanced 2D NMR experiments has significantly improved the ability to assign signals and establish connectivity in complex molecules nih.govwgtn.ac.nz. High-resolution mass spectrometry provides accurate molecular weight information and fragmentation data essential for piecing together the structure mdpi.comjst.go.jpnih.gov. Chiroptical spectroscopy, particularly when combined with chemical derivatization (e.g., Mosher's method, allylic benzoate (B1203000) method) and computational calculations, has been vital for determining the absolute configuration of chiral centers in these often flexible molecules jst.go.jpoup.comnih.govresearchgate.net. The application of modified Mosher's method has been particularly useful for assigning stereochemistry in polyacetylenes jst.go.jpnih.govresearchgate.netkoreascience.kr.

The study of this compound and related polyacetylenes from marine sponges has contributed to the advancement of techniques for the structural resolution of this challenging class of natural products. The successful elucidation of this compound's structure, including its absolute configuration, stands as an example of the power of combining multiple advanced analytical techniques.

Synthetic Methodologies and Chemo Enzymatic Approaches to Petrosynol and Analogues

Strategies for Total Synthesis of Polyacetylene Scaffolds

The synthesis of polyacetylene scaffolds, which form the backbone of petrosynol, often involves the controlled formation of multiple carbon-carbon triple bonds. Various strategies have been employed to construct these challenging structures.

Linear Synthesis Approaches

Linear synthesis involves building the molecule step-by-step from one end to the other. For polyacetylenes, this can involve sequential alkyne coupling reactions. While conceptually straightforward, linear synthesis can suffer from issues with protecting group strategies, yield accumulation over multiple steps, and potential for side reactions, especially with highly functionalized molecules like this compound.

Asymmetric Synthesis of Chiral Polyacetylene Units

This compound possesses multiple stereogenic centers, specifically at the hydroxyl-bearing carbons. wikimedia.org Achieving the correct absolute and relative stereochemistry is a critical aspect of its total synthesis and the synthesis of its biologically active analogues. Asymmetric synthesis methods are employed to control the formation of these chiral centers. The determination of the absolute configuration of the stereogenic centers in this compound has been a key step in guiding synthetic efforts. acs.orgnih.gov Studies on related polyacetylenes have utilized techniques like the modified Mosher method to assign stereochemistry. nih.govkoreascience.kr Enantioselective synthesis approaches are vital for accessing specific stereoisomers, which can have different biological activities. nih.govagrisearch.cn

Chemo-Enzymatic Synthesis and Biocatalysis for this compound Production

The complexity and stereochemical demands of this compound make chemo-enzymatic approaches attractive. Biocatalysis, utilizing enzymes, offers high chemo-, regio-, and enantioselectivity under mild reaction conditions, potentially reducing the need for protecting groups and minimizing waste. nih.govmdpi.com While direct enzymatic synthesis of the entire this compound molecule may be challenging, enzymes can be employed for specific, difficult transformations within a synthetic route. For example, biocatalytic methods have been explored for the deracemization of propargylic alcohols, which are important chiral precursors for compounds like this compound. researchgate.net Chemo-enzymatic strategies can involve integrating enzymatic steps, such as selective oxidations or reductions, into a chemical synthesis sequence to control stereochemistry or introduce specific functionalities. beilstein-journals.orgfrontiersin.org

Development of Synthetic Routes for this compound Derivatives and Analogues

Beyond the total synthesis of this compound itself, research has focused on developing synthetic routes to its derivatives and analogues. This is important for understanding the structure-activity relationships of these compounds and for potentially developing new therapeutic agents. Several this compound derivatives have been isolated from marine sponges, and their structures elucidated. nih.govresearchgate.net Synthetic efforts towards these related polyacetylenes, such as petrosolic acid and dideoxythis compound A, provide insights and methodologies applicable to this compound synthesis. ohiolink.edukoreascience.krmdpi-res.com The synthesis of analogues with modified chain lengths, unsaturation patterns, or functional groups allows for the exploration of how these structural changes impact biological activity. researchgate.netresearchgate.net

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of complex natural products like this compound is increasingly important to minimize environmental impact. This involves designing synthetic routes that reduce or eliminate the use of hazardous substances, minimize waste generation, and improve energy efficiency. nih.gov Biocatalysis aligns well with green chemistry principles due to its mild reaction conditions and the biodegradable nature of enzymes. nih.govmdpi.com Exploring alternative solvents, developing catalytic methods with high atom economy, and designing more efficient reaction sequences are all relevant aspects of green chemistry in the context of this compound synthesis.

Chemical Reactivity and Transformations of Petrosynol

Reactions Involving Alkynes and Alkenes in the Petrosynol Backbone

The alkyne (C≡C) and alkene (C=C) units within the this compound backbone are susceptible to a variety of addition reactions, characteristic of unsaturated hydrocarbons masterorganicchemistry.compressbooks.pubkhanacademy.org. These reactions typically involve the breaking of π bonds and the formation of new σ bonds.

Common reactions applicable to the alkyne and alkene moieties include:

Hydrogenation: Addition of hydrogen gas (H₂) across the multiple bonds in the presence of a catalyst (e.g., Pd, Pt, Ni) can reduce alkynes to alkenes or alkanes, and alkenes to alkanes pressbooks.pubkhanacademy.org. Selective hydrogenation conditions can be employed to target specific multiple bonds.

Halogenation: Addition of halogens (e.g., Cl₂, Br₂) across the double or triple bonds results in the formation of halogenated products pressbooks.publibretexts.org. Alkynes can undergo addition of one or two equivalents of halogen, leading to dihaloalkenes or tetrahaloalkanes, respectively libretexts.org.

Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr) across the multiple bonds generally follows Markovnikov's rule for unsymmetrical alkenes and alkynes, where the hydrogen adds to the carbon with more hydrogen atoms libretexts.org. However, anti-Markovnikov addition can be achieved under specific conditions, such as in the presence of peroxides for HBr addition to alkenes and terminal alkynes lumenlearning.com.

Hydration: The addition of water across the multiple bonds, typically catalyzed by acid or mercury(II) salts, leads to the formation of alcohols from alkenes and enols (which tautomerize to aldehydes or ketones) from alkynes pressbooks.publibretexts.orgorgchemboulder.com. Hydroboration-oxidation offers an alternative method for hydration that proceeds with anti-Markovnikov regioselectivity lumenlearning.comlibretexts.org.

While specific detailed reaction schemes for the addition reactions of this compound's alkynes and alkenes are not extensively reported in the provided search results, the general reactivity of these functional groups suggests that such transformations are chemically feasible. One study on related polyacetylenes from Petrosia mentions the oxidative cleavage of an olefin to determine the position of double bonds, illustrating a method for manipulating the alkene functionality nih.gov. Another study on brominated fatty acids from a Petrosia species describes deuteration with Wilkinson's catalyst, indicating the potential for catalytic transformations of unsaturated bonds in compounds from this genus nih.gov.

Functional Group Interconversions of Hydroxyl and Other Moieties

This compound contains multiple hydroxyl (-OH) groups researchgate.netnih.gov. These groups are versatile functionalities that can undergo various transformations, including oxidation, reduction, and reactions leading to the formation of ethers, esters, and acetals wikipedia.orgvanderbilt.edufiveable.mesolubilityofthings.combritannica.commasterorganicchemistry.comlibretexts.org.

Key interconversions involving hydroxyl groups include:

Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols can be oxidized to ketones solubilityofthings.com. The specific oxidizing agent and reaction conditions determine the extent of oxidation.

Reduction: Carbonyl compounds (aldehydes and ketones) can be reduced back to alcohols solubilityofthings.com.

Esterification and Etherification: Hydroxyl groups can be converted to esters by reaction with carboxylic acids or their derivatives, and to ethers by reaction with alkyl halides or other ether-forming reagents vanderbilt.edulibretexts.org.

Formation of Sulfonate Esters: Reaction of alcohols with sulfonyl chlorides yields sulfonate esters, which are good leaving groups and can be used in subsequent substitution or elimination reactions vanderbilt.edu.

A specific example of hydroxyl group manipulation in the context of this compound involves the determination of the stereochemistry of its hydroxymethine groups. This was achieved by measuring the Cotton effect of benzylated derivatives researchgate.netmdpi.com. This indicates that derivatization of the hydroxyl groups, in this case through benzylation (formation of benzyl (B1604629) ethers), was a strategy employed in the structural characterization of this compound.

Cyclization and Rearrangement Reactions

General types of cyclization and rearrangement reactions that could be relevant to polyacetylenes like this compound include:

Radical Cyclizations: Reactions involving radical intermediates can lead to the formation of cyclic structures rsc.orgmdpi.com.

Pericyclic Reactions: Concerted reactions involving cyclic transition states, such as the Claisen rearrangement, can occur in systems with appropriate arrangements of double and triple bonds mdpi.com.

Carbocation Rearrangements: Under acidic conditions, carbocations formed during reactions can undergo rearrangements (e.g., hydride or alkyl shifts) to form more stable carbocations, leading to rearranged products beilstein-journals.org.

The complex linear structure of this compound with strategically placed unsaturation and hydroxyl groups could potentially undergo intramolecular cyclization reactions to form novel cyclic structures under specific reaction conditions, although experimental evidence for such transformations of this compound is not detailed in the search results.

Catalytic Transformations of this compound

Catalytic methods play a crucial role in selectively transforming functional groups under milder conditions and with improved efficiency fiveable.me. Given the presence of multiple reactive sites in this compound, catalytic transformations are likely valuable for targeted modifications.

Based on the functional groups present, catalytic reactions applicable to this compound could include:

Catalytic Hydrogenation: As mentioned in Section 5.1, metal catalysts (e.g., Pd, Pt, Ni) are used for the hydrogenation of alkynes and alkenes pressbooks.pubkhanacademy.org.

Transition Metal-Catalyzed Coupling Reactions: Reactions like Sonogashira coupling or click chemistry could potentially be applied to modify terminal alkyne units if present or introduced through other transformations.

Catalytic Oxidation or Reduction: Metal-based catalysts can be used for selective oxidation or reduction of hydroxyl groups or other functionalities.

Enzymatic Transformations: Enzymes can catalyze highly selective transformations of natural products. While not explicitly detailed for this compound's chemical transformations, enzymatic reactions are a form of catalytic transformation relevant to natural products.

The mention of deuteration with Wilkinson's catalyst for related compounds from Petrosia highlights the use of transition metal catalysis in the study of these natural products nih.gov.

Derivatization Strategies for Structure-Activity Relationship Studies (Molecular Level)

Derivatization of natural products is a common strategy in structure-activity relationship (SAR) studies to understand how modifications to the molecular structure impact biological activity mdpi-res.comresearchgate.netnih.govnih.govrsc.org. By creating a series of derivatives with targeted changes to specific functional groups or regions of the molecule, researchers can gain insights into the structural requirements for activity.

For this compound, potential derivatization strategies at the molecular level could involve modifying its alkyne, alkene, and hydroxyl groups:

Modification of Hydroxyl Groups: Esterification, etherification, or glycosylation of the hydroxyl groups can alter the polarity, hydrogen bonding capacity, and potential interactions with biological targets libretexts.org. The benzylation of hydroxyl groups in this compound for stereochemical analysis is an example of such derivatization researchgate.netmdpi.com.

Modification of Alkyne and Alkene Moieties: Partial or complete hydrogenation of the multiple bonds can change the flexibility and saturation of the hydrocarbon chain. Introduction of new functional groups through addition reactions (halogenation, hydrohalogenation, hydration) can also significantly alter the chemical and biological properties of this compound.

Chain Modification: Shortening or lengthening the polyacetylene chain or introducing branching could be explored, although this would likely involve partial synthesis or degradation followed by synthesis.

By synthesizing and evaluating the biological activity of a library of this compound derivatives, researchers can establish relationships between specific structural features and observed effects, contributing to the understanding of its mechanism of action and potential therapeutic applications.

Biosynthesis and Origin of Petrosynol

Elucidation of Biosynthetic Pathways in Marine Sponges

The elucidation of biosynthetic pathways for polyacetylenes in marine sponges, including petrosynol, has advanced through various research techniques. Investigations have focused on identifying the precursor molecules and the enzymatic transformations involved. The isolation of structurally related polyacetylenes from the same sponge species, such as petrosianynes A and 15,16-dihydropetrosianyne alongside this compound and petrosynone from Petrosia sp., suggests a common biosynthetic origin and shared enzymatic machinery for these compounds. h-its.org This co-occurrence aids in proposing potential biosynthetic routes involving sequential modifications of a common precursor.

Role of Fatty Acid and Polyketide Precursors in Polyacetylene Biosynthesis

Isotopic tracer experiments have conclusively shown that fatty acids and polyketides serve as the fundamental building blocks for the majority of polyacetylenic natural products. nih.govnih.gov The biosynthesis of fatty acids typically begins with acetyl-CoA and involves stepwise elongation by the addition of malonyl-CoA units, catalyzed by fatty acid synthases. nih.govnih.gov Polyketide biosynthesis similarly involves the iterative condensation of starter units, often acetyl-CoA or propionyl-CoA, with extender units like malonyl-CoA, a process mediated by polyketide synthases (PKSs). nih.govnih.govnih.gov The structural diversity of polyacetylenes arises from variations in the starter and extender units used, the degree and position of desaturation and alkyne formation, and post-tailoring modifications. Research indicates that long-chain fatty acids, particularly C16 and C18, are important precursors in the initial stages of polyacetylene biosynthesis. nih.gov

Enzymatic Mechanisms of Acetylene Bond Formation and Desaturation

The introduction of carbon-carbon triple bonds (acetylene bonds) and double bonds (desaturation) into fatty acid and polyketide chains are key enzymatic steps in this compound biosynthesis. These reactions are often catalyzed by specialized desaturases and acetylenases. One proposed mechanism for the biogenesis of acetylenic bonds involves the desaturation of existing alkene functionalities, potentially through iron-catalyzed dehydrogenation utilizing molecular oxygen and requiring reducing power from NADH or NADPH. nih.gov Another proposed pathway involves the elimination of an activated enol carboxylate intermediate, driven by the formation of CO2. nih.gov Studies on related polyacetylene pathways in other organisms have identified desaturases with structural hallmarks similar to known fatty acid desaturases, containing transmembrane domains and histidine box motifs crucial for enzymatic activity. nih.gov These enzymes likely play a critical role in introducing the unsaturation characteristic of this compound.

Symbiotic Relationships and Microbial Contributions to this compound Biosynthesis

Marine sponges are well-known for their rich diversity of natural products, and there is strong evidence suggesting that associated symbiotic microorganisms, including bacteria, fungi, and cyanobacteria, are responsible for the biosynthesis of many of these compounds. nih.govuni.lunih.govwikipedia.org The complex relationship between the sponge host and its symbionts can involve intricate metabolic exchanges, where microbes contribute to or are solely responsible for the production of secondary metabolites. lipidmaps.org While direct evidence specifically linking a particular microbial symbiont to this compound biosynthesis is still an active area of research, the high association of polyacetylene production with the Petrosia genus and the known role of microbes in producing similar polyketide-derived compounds in other marine organisms strongly suggest a significant microbial contribution to this compound biosynthesis. nih.govuni.lunih.govwikipedia.org Studies on other sponge-associated natural products, such as swinholides and peridin-like compounds, have demonstrated that bacterial symbionts possess the necessary polyketide synthase machinery for their production. nih.govwikipedia.org

Genetic and Molecular Biology of this compound Production

Advances in molecular genetics have enabled the cloning and characterization of genes involved in polyacetylene biosynthesis in various organisms, including plants, fungi, and actinomycetes. nih.govnih.gov These studies have identified genes encoding key enzymes such as desaturases and polyketide synthases that are essential for the formation of polyacetylene structures. While specific genes directly responsible for this compound biosynthesis in Petrosia sponges have not been fully elucidated, research on related polyacetylene pathways provides a molecular framework. The identification of desaturase genes with conserved motifs in organisms producing polyacetylenes highlights the genetic basis for introducing unsaturation. nih.gov Future research utilizing genomic and transcriptomic approaches on Petrosia sponges and their associated microbial communities is expected to reveal the specific genes and enzymatic machinery involved in the complete biosynthetic pathway of this compound, potentially identifying novel enzymes and regulatory elements.

Mechanistic Investigations of Petrosynol S Molecular Interactions

Molecular Target Identification and Characterization

Identifying the specific molecular targets with which petrosynol interacts is a critical step in understanding its mechanism of action. While comprehensive data on the direct molecular targets of this compound itself is somewhat limited in the provided search results, studies on this compound and related polyacetylenes from Petrosia species offer insights into potential targets and pathways influenced by these compounds.

Polyacetylenes from Petrosia sponges, including this compound derivatives, have demonstrated various biological activities such as cytotoxicity, enzyme inhibition, and antiviral effects mdpi.comkoreascience.krresearchgate.net. These diverse activities suggest that this compound and its analogues may interact with multiple molecular targets or influence several key cellular processes.

One study mentions dideoxythis compound A, a polyacetylene from Petrosia sp., and notes that while its selective cytotoxic activity against human tumor cell lines is known, the underlying mechanisms are poorly understood spandidos-publications.com. This highlights the ongoing effort to pinpoint the precise molecular targets of these compounds. Another search result mentions Gyr-B as a potential molecular target in cancer, in the context of bioactive natural products from the Red Sea, and lists this compound and petrosolic acid as novel natural products from this region mdpi-res.com. This suggests a possible link between this compound and Gyr-B, an enzyme involved in DNA replication, as a potential molecular target, particularly in the context of cancer.

Further research on related polyacetylenes from Petrosia species has explored their inhibitory effects on enzymes like HIV-1 reverse transcriptase (RT) and phospholipase A2 (PLA2) koreascience.kr. This compound and petrosolic acid were evaluated for their inhibitory potency against HIV-1 RT, showing activity against the DNA polymerase functions (RDDP and DDDP) but not the RNase H function koreascience.kr. Petrosolic acid was found to be a more potent inhibitor of RDDP activity compared to this compound koreascience.kr. Certain petrosiacetylenes and petrocortynes also displayed moderate inhibition against PLA2 koreascience.kr. These findings indicate that enzymes, particularly those involved in viral replication and inflammatory pathways, can serve as molecular targets for this compound and its analogues.

Another study identified isothis compound, a new polyacetylene from Halichondria cf. panicea (a different sponge genus but also a source of polyacetylenes), as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) jst.go.jp. This compound, a diastereomer of isothis compound, also showed some inhibition of PTP1B activity, albeit less potent jst.go.jp. PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways and is implicated in type 2 diabetes and obesity jst.go.jp. This finding suggests that this compound and its diastereomers can target phosphatases, adding another class of potential molecular targets.

Collectively, the available information suggests that the molecular targets of this compound and its analogues are diverse and can include enzymes like HIV-1 RT, PLA2, and PTP1B, as well as potentially proteins involved in DNA replication like Gyr-B. The precise and comprehensive identification and characterization of all molecular targets of this compound require further dedicated investigation.

Cellular Pathway Modulation at the Molecular Level

Investigations into how this compound modulates cellular pathways at the molecular level often utilize cell-based in vitro models koreascience.krspandidos-publications.comresearchgate.net. These studies aim to understand the downstream effects of this compound's interactions with its targets on cellular processes such as cell cycle regulation and apoptosis induction spandidos-publications.comresearchgate.netresearchgate.netspandidos-publications.commdpi.comnih.govmdpi.comnih.gov.

Research on dideoxythis compound A, a related polyacetylene, has provided insights into cellular pathway modulation. In human monocytic leukemia U937 cells, dideoxythis compound A inhibited cell proliferation by inducing G1 cell cycle arrest spandidos-publications.com. This effect was associated with specific molecular changes: up-regulation of cyclin D1 and down-regulation of cyclin E expression, without altering cyclin-dependent kinase (Cdk) expression levels spandidos-publications.com. Dideoxythis compound A also markedly induced the levels of the Cdk inhibitor p16/INK4a expression spandidos-publications.com. Furthermore, down-regulation of phosphorylation of the retinoblastoma protein (pRB) by dideoxythis compound A was observed, which was associated with enhanced binding of pRB and transcription factor E2F-1 spandidos-publications.com. These findings suggest a combined mechanism involving the inhibition of pRB phosphorylation and induction of p16 as key events in the G1 cell cycle arrest induced by dideoxythis compound A spandidos-publications.com.

The cell cycle is tightly regulated by the sequential activation and inactivation of Cdks and their inhibitor proteins spandidos-publications.comnih.govmdpi.com. Cyclin D/Cdk4/6 complexes are important for progression through early G1, while cyclin E/Cdk2 is required for the transition from late G1 into S phase spandidos-publications.comnih.govmdpi.com. The retinoblastoma protein (pRB) plays a critical role in the G1/S transition by binding to and inhibiting E2F transcription factors, which are necessary for the expression of genes required for S phase entry nih.gov. Phosphorylation of pRB by cyclin-Cdk complexes releases E2F, allowing cell cycle progression nih.gov. The observed effects of dideoxythis compound A on cyclins, p16, and pRB phosphorylation demonstrate its ability to modulate key regulators of the cell cycle at the molecular level in cancer cells spandidos-publications.com.

In addition to cell cycle arrest, dideoxythis compound A has also been shown to induce apoptosis (programmed cell death) in human skin melanoma SK-MEL-2 cells researchgate.net. Apoptosis is a highly regulated process crucial for tissue homeostasis and defense against damaged or abnormal cells mdpi.com. The induction of apoptosis by dideoxythis compound A was dose-dependent and observed through various methods including MTT assay, fluorescent microscopy, and flow cytometry researchgate.net. Molecular investigations revealed proteolytic activation of caspases (caspase-3 and caspase-9) and degradation of PARP protein in SK-MEL-2 cells treated with dideoxythis compound A researchgate.net. Caspases are a family of cysteine proteases that play central roles in the execution of apoptosis researchgate.net. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), along with the cleavage of PARP (a DNA repair enzyme and a substrate of caspase-3), are hallmarks of the apoptotic pathway researchgate.net.

These in vitro studies on dideoxythis compound A provide strong evidence that polyacetylenes from Petrosia can modulate crucial cellular pathways, specifically inducing cell cycle arrest at the G1 phase and triggering apoptosis through the activation of caspases. While these findings are for a dideoxy analogue, they offer valuable insights into the potential mechanisms by which this compound itself or other related polyacetylenes might exert their cellular effects.

Structure-Mechanism Relationships for this compound and its Diastereomers/Analogues

Understanding the relationship between the chemical structure of this compound and its diastereomers or analogues and their biological mechanisms is fundamental for rational drug design and development researchgate.netresearchgate.netsemanticscholar.orgwgtn.ac.nz. Structure-mechanism relationships (SMR) aim to correlate specific structural features with observed biological activities and the underlying molecular interactions.

This compound is a C30 polyacetylene with a specific arrangement of double and triple bonds and hydroxyl groups nih.govwikimedia.orgdokumen.pub. It has defined stereochemistry at its chiral centers mdpi.comwikipedia.orgnih.govwikimedia.org. The genus Petrosia is known to produce a variety of polyacetylenes with differing chain lengths, functional groups, and stereochemistry mdpi.comkoreascience.krresearchgate.netresearchgate.netd-nb.inforesearchgate.net. These structural variations among analogues provide an opportunity to study how modifications influence biological activity and mechanism.

The comparison between isothis compound and this compound in their PTP1B inhibitory activity highlights the importance of stereochemistry jst.go.jp. Isothis compound, a diastereomer of this compound, showed stronger inhibition of PTP1B activity compared to this compound jst.go.jp. The molecular formula of isothis compound is the same as this compound (C30H40O4), but they differ in their stereochemical configurations jst.go.jp. Specifically, the configurations of the hydroxyl groups at C-14 and C-17 in isothis compound and this compound were found to markedly affect their PTP1B inhibitory activity jst.go.jp. This provides a clear example of how subtle differences in stereochemistry can impact the interaction with a molecular target (PTP1B) and the resulting biological effect.

Studies on other polyacetylenes from Petrosia have also explored structure-activity relationships (SAR), which are closely related to SMR researchgate.net. For instance, evaluations of this compound and petrosolic acid against HIV-1 RT showed that petrosolic acid was more potent, suggesting that the presence of a carboxylic acid group in petrosolic acid, compared to a hydroxyl group in this compound at a certain position, influences the inhibitory activity against this enzyme koreascience.kr.

Research on petroformynes and their analogues from P. ficiformis has also linked structural features to biological activities, such as inhibition of sea urchin egg development and toxicity to brine shrimp mdpi.comresearchgate.net. While detailed SMR at the molecular interaction level for all these analogues are not fully elucidated in the provided text, the consistent reporting of structural variations alongside biological test results in studies of Petrosia metabolites indicates an ongoing effort to establish these relationships mdpi.comkoreascience.krresearchgate.netresearchgate.netd-nb.inforesearchgate.net.

Theoretical and Computational Chemistry of Petrosynol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental for understanding the electronic structure of molecules. Methods such as Density Functional Theory (DFT) and ab initio approaches can provide insights into molecular geometries, energies, charge distributions, frontier molecular orbitals (HOMO and LUMO), and spectroscopic properties. These parameters are crucial for predicting and interpreting chemical reactivity. For a complex molecule like Petrosynol with its system of double and triple bonds and hydroxyl groups, quantum chemical calculations could theoretically illuminate the distribution of electron density, identify reactive sites, and predict its behavior in various chemical environments. However, specific quantum chemical studies detailing the electronic structure and reactivity of this compound were not identified in the provided search results.

Molecular Dynamics Simulations for Conformational Space and Interactions

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. By applying classical mechanics to a system of particles, MD simulations can explore the conformational space accessible to a molecule, understand its flexibility, and study its interactions with a solvent or other molecules. For a flexible molecule like this compound, MD simulations could provide information on its preferred conformations in different environments and how these conformations might influence its interactions. They are also used to study protein-ligand interactions and the dynamics of biomolecular systems. While MD simulations are a standard tool in computational chemistry and biochemistry, specific studies detailing the conformational space or interactions of this compound using this method were not found in the provided literature. Related work on dideoxythis compound A using MD simulations was mentioned, indicating the applicability of this method to related structures.

Computational Studies on Reaction Mechanisms

Computational studies play a significant role in elucidating reaction mechanisms by calculating the energy profiles of potential reaction pathways, identifying transition states, and determining activation energies. These studies can help understand how a molecule reacts and the factors influencing the reaction outcome. For this compound, computational studies could potentially investigate its biosynthesis, degradation pathways, or reactions with other chemical species. However, specific computational studies focused on the reaction mechanisms involving this compound were not identified in the provided search results. General computational approaches for studying reaction mechanisms were discussed in the literature.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) involve developing mathematical models that correlate the structural and physicochemical properties of molecules with their observed activities or properties. These models can be used to predict the activity or properties of new compounds based on their molecular descriptors. At the molecular level, QSAR/QSPR can relate structural features to intrinsic molecular properties like partition coefficients, solubility, or reactivity descriptors derived from quantum chemistry. While QSAR modeling is a widely used technique, specific QSAR/QSPR studies focusing on this compound or a series of its derivatives to model molecular-level properties were not found in the provided search results.

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are computational techniques used to predict how a molecule might bind to a target, such as a protein. Molecular docking aims to find the optimal binding pose and estimate the binding affinity between a ligand (like this compound) and a receptor. In silico screening involves docking libraries of compounds to a target to identify potential binders. These methods are valuable for understanding molecular recognition and interactions at a structural level. Given this compound's reported biological activities, in silico screening and docking studies could be applied to investigate its potential targets and binding modes. However, specific published in silico screening or molecular docking studies involving this compound as the ligand were not identified in the provided search results. Related studies using these methods on other compounds, including dideoxythis compound A, were mentioned.

Potential Non Clinical Applications and Materials Science Perspectives

Role of Polyacetylenes in Advanced Materials Development

Polyacetylenes play a significant role in the development of advanced materials, primarily owing to their conjugated backbone structure. This conjugation facilitates electron delocalization, which is fundamental to their electrical and optical properties. The discovery of high electrical conductivity in doped polyacetylene marked a paradigm shift in organic conducting materials. mdpi.comiosrjournals.orgherbs2000.comwikipedia.org Although unsubstituted polyacetylene faces challenges like instability and poor processability, the synthesis of substituted polyacetylenes has led to materials with improved characteristics, including enhanced solubility, thermal stability, and mechanical properties. mdpi.comresearchgate.netiosrjournals.org

Substituted polyacetylenes can exhibit high gas permeability, desirable mechanical properties such as softness and ductility, and thermal stability. mdpi.comresearchgate.net Their structural peculiarities, particularly in substituted derivatives, can lead to helical structures, opening possibilities for chiroptic applications in photonics and electronics. mdpi.comtaylorfrancis.com The ability to control the stereochemistry during synthesis allows for the formation of polymers with specific cis-transoidal structures and induced helical chirality. mdpi.comtaylorfrancis.com These properties make polyacetylenes, and by extension potentially Petrosynol as a substituted polyacetylene, relevant in the design of materials for various high-performance applications.

Potential in Functional Coatings and Polymers

The versatility of polyacetylenes extends to their potential use in functional coatings and polymers. The ability to synthesize substituted polyacetylenes with tailored properties allows for their incorporation into various polymer matrices or their use as standalone functional layers. mdpi.comresearchgate.netiosrjournals.org Functional polymer coatings are crucial for defining the surface properties of devices and materials in diverse fields. thieme-connect.com

While specific studies on this compound in coatings are not detailed in the provided sources, the general class of polyacetylenes is explored for such applications. For instance, the development of soluble and processable substituted polyacetylenes addresses the limitations of the unsubstituted polymer, making them suitable for film formation techniques like spin coating. iosrjournals.orgacs.org The introduction of specific functional groups onto the polyacetylene backbone can impart desired properties for coatings, such as altered electronic structure, luminescence, or interactions with other materials. mdpi.comacs.orgmdpi.com The potential for incorporating polyacetylenes into nanocomposites with materials like metal oxides further enhances their functional properties for coatings. acs.org

Catalytic Applications in Organic Synthesis

Polyacetylenes, particularly those with specific structural features or incorporated into polymeric complexes, have shown potential in catalytic applications in organic synthesis. Helically chiral polymers, including polyacetylenes, are being investigated as ligands for asymmetric transition metal catalysis. taylorfrancis.comtu-darmstadt.de The concept involves using the helicity of the polymer backbone as a source of asymmetric induction, potentially leading to asymmetric multiple-site catalysts with advantages in terms of easy separation and recyclability due to their macromolecular state. tu-darmstadt.de

Transition metal-catalyzed polymerization is a common method for synthesizing polyacetylenes, and the catalysts themselves play a crucial role in controlling the polymer structure and properties. mdpi.comtaylorfrancis.comwiley-vch.deiosrjournals.org While the search results discuss the use of rhodium and other transition metal catalysts for polyacetylene synthesis, they also point towards the potential of using polyacetylenes as catalysts or catalyst supports. taylorfrancis.comtu-darmstadt.de This area of research explores how the unique structure and environment provided by a polyacetylene chain can influence catalytic reactions.

Environmental and Industrial Chemical Applications (excluding human health/safety)

Polyacetylenes and their derivatives have potential applications in environmental and industrial chemistry, excluding those related to human health and safety. Their properties, such as gas permeability and potential for chemical modification, make them relevant in areas like separation processes and potentially in the development of new materials for industrial use. mdpi.comresearchgate.net

The rigidity and microporous nature of certain disubstituted polyacetylenes, such as poly[1-(trimethylsilyl)-1-propyne] (PTMSP), have been noted for their suitability in gas and liquid separation membranes, exhibiting high permeability. mdpi.comresearchgate.net This suggests a potential for polyacetylenes in industrial separation processes aimed at purifying gases or liquids.

Furthermore, the broader field of industrial chemistry involves the development and application of various chemical compounds and materials for manufacturing and industrial processes. kyowa-chem.jpsyensqo.competrofer.comhamiltoncompany.com While specific industrial applications of this compound are not detailed, the properties of polyacetylenes, such as their potential for chemical modification and incorporation into functional materials, could be explored for various industrial uses, provided they are unrelated to human health or safety. The development of sustainable materials, including bio-based and biodegradable polyacetylene derivatives, is also an area of increasing focus within environmental and industrial contexts. polymer-search.com

It is important to note that while polyacetylenes in general show promise in these non-clinical applications, specific research detailing the direct use of this compound in these areas is limited within the scope of the provided search results. The potential applications discussed are primarily based on the known characteristics and applications of the broader class of polyacetylene compounds.

Environmental Fate and Degradation Studies Non Toxicology

Pathways of Environmental Degradation (Photodegradation, Biodegradation, Hydrolysis)

Specific, detailed studies on the photodegradation, biodegradation, and hydrolysis of Petrosynol are not extensively documented in the currently available literature. However, the chemical structure of this compound, characterized by multiple alkyne and alkene functionalities, suggests potential reactivity under various environmental conditions.

General information regarding polyacetylenes indicates that compounds containing triple bonds can be unstable and highly reactive, potentially undergoing chemical changes via processes like oxidation and degradation mdpi.com. Solvent extractions of polyacetylenes from marine organisms are often conducted under mild conditions, at low temperatures, and away from light to prevent degradation, implying a sensitivity to light and possibly oxidation researchgate.net.

While direct studies on this compound's specific degradation pathways are limited in the provided sources, the general lability of polyacetylenes suggests that photodegradation (degradation induced by light) and potentially chemical degradation (like oxidation or hydrolysis, depending on the specific bonds and environmental conditions) could contribute to its breakdown in the environment. Biodegradation, mediated by microorganisms, is another common pathway for the degradation of natural products, although specific studies on this compound's biodegradation were not found.

Persistence and Mobility in Environmental Compartments (Soil, Water, Sediment)

The persistence of a compound in the environment is often described by its half-life, the time required for half of the original quantity to break down oregonstate.edu. Factors influencing persistence include the compound's chemical structure and environmental conditions such as temperature, moisture, and microbial activity oregonstate.edueuropa.eu.

Mobility in environmental compartments is influenced by factors such as water solubility and sorption to soil and sediment particles oregonstate.edu. Compounds with high water solubility and low sorption to soil are more likely to be mobile in aquatic systems and potentially leach into groundwater oregonstate.edu. Conversely, compounds that strongly sorb to soil organic matter and clay particles tend to be less mobile oregonstate.edu.

Without specific experimental data on this compound's half-life in different media, its water solubility, and its soil/sediment sorption coefficient, it is not possible to definitively describe its persistence and mobility. However, as a natural product isolated from marine organisms nih.gov, its initial introduction into the environment would likely be in the aquatic realm.

Metabolite Formation and Environmental Transformation Products

Information on the specific metabolites formed during the environmental degradation of this compound is not detailed in the provided literature.

Environmental transformation of organic compounds can lead to the formation of various breakdown products or metabolites nih.gov. These metabolites may have different chemical properties and environmental behaviors compared to the parent compound. Identifying these transformation products is important for a comprehensive understanding of a compound's environmental fate.

Given the polyacetylene structure of this compound, potential transformation reactions could involve oxidation, hydration, or cleavage of the alkyne and alkene bonds. However, the specific metabolic pathways and resulting products in environmental matrices have not been described in the consulted sources.

Sustainable Production and End-of-Life Considerations for this compound and Analogues

This compound is a natural product primarily isolated from marine sponges nih.gov. The sustainable production of natural products from marine organisms often involves aquaculture or sustainable harvesting practices to avoid depletion of natural populations. Research into the biosynthesis of such compounds in their source organisms or associated microorganisms could potentially lead to alternative, more sustainable production methods, such as fermentation or synthetic biology approaches mdpi.comresearchgate.net. One review mentions exploring the biosynthesis of bacterial polyynes and sustainable production strategies researchgate.net.

End-of-life considerations for chemical compounds involve managing their disposal or degradation to minimize environmental impact. For natural products like this compound, understanding their environmental degradation pathways (as discussed in the preceding sections) is key to determining appropriate end-of-life management strategies. If the compound is readily biodegradable or breaks down into environmentally benign substances, natural attenuation in the environment might be a primary factor. If it were to be produced or used on a larger scale, considerations for waste treatment and disposal would become more critical. However, specific end-of-life protocols or studies for this compound were not found.

Future Research Directions and Unanswered Questions

Advancements in Stereocontrolled Total Synthesis

The complex structure of petrosynol, with its multiple stereogenic centers, presents a considerable challenge for chemical synthesis polimi.it. Achieving stereocontrolled total synthesis is crucial for providing sufficient quantities of pure enantiomers for comprehensive biological evaluation and for developing analogs with potentially improved properties researchgate.netnih.gov. While progress has been made in the stereocontrolled synthesis of related polyacetylenes and complex natural products, applying these techniques specifically to this compound and its derivatives remains an active area of research polimi.itresearchgate.netsioc-journal.cnnih.gov. Future research will likely focus on developing more efficient, convergent, and stereoselective synthetic routes, potentially employing novel catalytic methods and strategies for constructing challenging motifs like 1,5-polyols present in some polyketides and related structures polimi.itnih.gov.

Exploration of Novel Biological Targets and Molecular Mechanisms

While some biological activities of this compound and its derivatives, such as cytotoxicity against tumor cell lines and reverse transcriptase inhibition, have been reported, the full spectrum of their biological targets and underlying molecular mechanisms is not yet completely understood researchgate.netresearchgate.netspandidos-publications.comspandidos-publications.com. For instance, dideoxythis compound A, a related polyacetylene, has been shown to induce G1 cell cycle arrest in leukemia cells through mechanisms involving the induction of the Cdk inhibitor p16 and down-regulation of retinoblastoma protein (pRB) phosphorylation spandidos-publications.com. However, other potential targets and pathways modulated by this compound itself require further investigation. Exploring novel biological targets, particularly those relevant to its reported activities and potential new therapeutic applications, is a key future direction nih.gov. This could involve high-throughput screening, target identification studies, and detailed mechanistic investigations using a combination of biochemical, cellular, and molecular techniques. The potential for this compound to act on multiple targets, a strategy gaining traction in drug discovery for complex diseases like type 2 diabetes, could also be explored nih.gov.

Development of Advanced Analytical Techniques for Low-Abundance Metabolites

This compound is a natural product typically isolated in relatively small quantities from its marine source mdpi.com. Studying its distribution, metabolism, and pharmacokinetics requires highly sensitive and selective analytical techniques capable of detecting and quantifying low-abundance metabolites in complex biological matrices zontal.iohumanmetabolome.comnih.gov. While techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are workhorses in metabolomics and natural product analysis, ongoing advancements are needed to improve sensitivity, resolution, and coverage for detecting trace amounts of compounds like this compound zontal.iohumanmetabolome.comnih.govthermofisher.com. Future research should focus on developing and applying advanced analytical strategies, including improved sample preparation methods, hyphenated techniques, and high-resolution mass spectrometry, to enable comprehensive analysis of this compound and its potential metabolites in various biological samples zontal.ionih.govthermofisher.com. Techniques like ion-mobility mass spectrometry (IM-MS) and tandem MS (MS/MS) can further enhance metabolite profiling and structural elucidation nih.gov.

Expanded Biosynthetic Engineering for Sustainable Production

The isolation of this compound from marine sponges can be challenging and may not be sustainable for large-scale production mdpi.com. Understanding the biosynthetic pathway of this compound in its native organism or associated microorganisms could pave the way for alternative, more sustainable production methods through biosynthetic engineering nih.gov. Future research in this area involves identifying the genes and enzymes responsible for this compound biosynthesis and exploring the potential for transferring these pathways into heterologous hosts, such as bacteria or yeast, for fermentation-based production nih.gov. This would require significant effort in genomics, enzymology, and metabolic engineering.

Novel Applications in Materials Science and Catalysis

Beyond its biological properties, the unique structure of this compound, particularly its polyacetylene backbone, suggests potential applications in materials science and catalysis researchgate.netox.ac.uknih.gov. Polyacetylene structures are known for their electronic and optical properties, which could be harnessed for developing new functional materials researchgate.net. Furthermore, the presence of alkyne and alkene functionalities provides handles for chemical modifications and incorporation into polymers or other materials researchgate.net. Research could explore the use of this compound or its derivatives as building blocks for novel polymers, conductive materials, or as ligands in catalytic systems ox.ac.uknih.govrsc.org. Investigating its potential in areas like organic electronics, sensors, or as a catalyst or catalyst support represents an exciting, albeit speculative, future direction ox.ac.uknih.govrsc.org.

Interdisciplinary Research Opportunities

Addressing the complex challenges and exploring the full potential of this compound necessitates interdisciplinary collaboration nordforsk.orgrose-hulman.edumonash.edu.mynsf.govillinois.edu. Future research should actively foster collaborations between chemists, biologists, pharmacologists, materials scientists, engineers, and potentially even ecologists to gain a holistic understanding of this compound, from its natural source and biosynthesis to its potential applications nordforsk.orgrose-hulman.edumonash.edu.mynsf.govillinois.edu. Interdisciplinary approaches can accelerate the discovery of new synthetic routes, the identification of novel biological activities and mechanisms, the development of advanced analytical tools, and the exploration of new material applications nordforsk.orgnsf.gov.

Q & A

Q. What are the established methods for isolating and characterizing Petrosynol from natural sources?

this compound (a polyacetylene compound) is typically isolated via chromatographic techniques, such as column chromatography using silica gel, followed by preparative HPLC for purification. Structural elucidation relies on spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR are critical for assigning stereochemistry and connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .

- Comparative Analysis : Cross-referencing with literature data (e.g., retention times, UV-Vis profiles) ensures identification accuracy .

Q. How can researchers design initial bioactivity screening assays for this compound?

- Target Selection : Prioritize biological targets based on structural analogs (e.g., anti-inflammatory or cytotoxic properties common in polyacetylenes).

- In Vitro Assays : Use cell-based models (e.g., cancer cell lines for cytotoxicity or macrophage models for anti-inflammatory activity). Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (0.1–100 μM range).

- Data Validation : Replicate experiments in triplicate, with statistical analysis (ANOVA, p < 0.05) to confirm significance .

Q. What are the key challenges in synthesizing this compound derivatives?

- Stereochemical Control : Polyacetylenes require precise control over triple-bond geometry. Use Sonogashira coupling or alkyne metathesis for regioselective synthesis.

- Functional Group Compatibility : Protect reactive hydroxyl groups during derivatization.

- Purification : Monitor reactions via TLC and employ gradient elution in HPLC to separate structurally similar derivatives .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported bioactivity across studies?

- Meta-Analysis Framework : Systematically compare experimental variables (e.g., cell lines, assay conditions, purity levels) using tools like PRISMA guidelines.

- Principal Contradiction Analysis : Identify the dominant variable influencing discrepancies (e.g., solvent effects on compound stability) using multivariate regression .

- Iterative Validation : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature) to isolate confounding factors .

Q. What methodologies are recommended for studying this compound’s mechanism of action in complex biological systems?

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by this compound.

- Molecular Dynamics (MD) Simulations : Model interactions between this compound and target proteins (e.g., COX-2, NF-κB) to predict binding affinities.

- Knockout Models : Use CRISPR-Cas9 to silence candidate genes in cell lines and assess rescue effects .

Q. How can researchers optimize experimental design for this compound’s in vivo pharmacokinetic studies?

- PICOT Framework : Define Population (animal model), Intervention (dose/route), Comparison (vehicle control), Outcome (bioavailability), Timeframe (24–72 hr sampling) .

- Sampling Strategy : Collect plasma/tissue samples at staggered intervals. Use LC-MS/MS for quantification with a lower limit of detection (LLOD) < 1 ng/mL.

- Ethical Compliance : Adhere to ARRIVE guidelines for animal welfare and include sample size justifications (power analysis) .

Q. What statistical approaches are critical for interpreting this compound’s dose-response heterogeneity?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and efficacy.

- Cluster Analysis : Group responders vs. non-responders using hierarchical clustering or PCA.

- Bayesian Hierarchical Models : Account for inter-experiment variability by pooling data across studies .

Methodological Guidelines for Reporting

Q. How should this compound’s spectral data be presented to ensure reproducibility?

- Supplementary Materials : Include raw NMR (FID files), MS spectra, and chromatograms in open-access repositories (e.g., Zenodo).

- Data Tables : Summarize chemical shifts (<sup>1</sup>H, <sup>13</sup>C) with multiplicity and coupling constants (see Table 1).

- Comparative Citations : Reference known analogs (e.g., petrosynone, dihydropetrosianyne) to validate assignments .

Q. Table 1: Key NMR Data for this compound (CDCl3, 600 MHz)

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-1 | 5.32 | d (J=10.2 Hz) | Terminal alkyne |

| C-3 | 78.5 | - | Acetylenic carbon |

Q. What are common pitfalls in interpreting this compound’s bioactivity data?

- Solvent Artifacts : DMSO >1% can induce cytotoxicity; use vehicle controls.

- Redox Interference : Polyacetylenes may react with MTT assay reagents; validate via alternative assays (e.g., ATP luminescence).

- Batch Variability : Characterize each compound batch via HPLC purity (>95%) and report lot numbers .

Q. How to structure a discussion section for this compound studies with unexpected results?

- Contextualize Findings : Compare results with prior studies, highlighting methodological differences.

- Mechanistic Hypotheses : Propose alternative pathways (e.g., off-target effects) and validate via knock-in/knockout models.

- Limitations : Address sample size, assay sensitivity, and compound stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.